Basic red 2
Overview
Description
Basic Red 2, also known as Safranin O, is a synthetic organic compound belonging to the class of basic dyes. It is widely used in various industries, including textile, paper, leather, and plastics, for dyeing purposes. Chemically, this compound comprises a benzene ring, a pyridine ring, and a pair of substituent groups . This compound is known for its vibrant red color and is often used as a biological stain in laboratory settings .
Mechanism of Action
Target of Action
Basic Red 2, also known as Safranine O, is primarily used as a biological stain in histology and cytology . It is used as a counterstain in some staining protocols, coloring all cell nuclei red . This is the classic counterstain in a Gram stain. It can also be used for the detection of cartilage, mucin, and mast cell granules .
Mode of Action
This compound is a lipophilic cationic dye . It interacts with its targets (cell nuclei, cartilage, mucin, and mast cell granules) by forming a stable complex through ionic interactions . The dye molecules bind to the negatively charged sites on the target, resulting in a color change that allows for visualization under a microscope .
Pharmacokinetics
It is primarily used externally as a stain in histological and cytological studies .
Result of Action
The primary result of this compound’s action is the staining of certain structures within biological samples, such as cell nuclei, cartilage, mucin, and mast cell granules . This staining allows for the visualization and study of these structures under a microscope, aiding in various areas of biological research and medical diagnostics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the staining intensity. Moreover, the type of tissue and its preparation (fixation, dehydration, etc.) can also impact the staining results. It’s also worth noting that this compound is sensitive to light and moisture, and thus should be stored in a dark, dry place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 2 is commonly synthesized through the oxidation of 2-methylbenzene-1,4-diamine and O-methylaniline. The resulting condensation product is then purified by precipitation . The compound can be crystallized from a benzene and methanol mixture or water and dried in vacuo over sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route, involving the oxidation and condensation of the precursor chemicals. The process is optimized for large-scale production to ensure high yield and purity. The final product is typically obtained as a reddish-brown powder that is easily soluble in water and ethanol .
Chemical Reactions Analysis
Types of Reactions: Basic Red 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or zinc dust.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines .
Scientific Research Applications
Basic Red 2 has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl Violet: Another basic dye used for similar staining purposes.
Crystal Violet: Commonly used in Gram staining and as a histological stain.
Malachite Green: Used in bacteriological and histological staining.
Comparison: Basic Red 2 is unique in its vibrant red color and its specific binding properties, which make it particularly useful for staining applications where a distinct red coloration is desired. Compared to Methyl Violet and Crystal Violet, this compound offers different staining characteristics and is preferred in certain protocols for its specific color and binding affinity .
Properties
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRHUQTFTUEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69882-16-2 | |
Record name | Poly(safranine T) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60874047 | |
Record name | C.I. Basic Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [MSDSonline] | |
Record name | C.I. Basic Red 2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4072 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
477-73-6, 69882-16-2 | |
Record name | Safranine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BASIC RED 2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC RED 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX0YXU2HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. BASIC RED 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Basic Red 2?
A1: this compound has the molecular formula C20H19ClN4 and a molecular weight of 350.85 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods can be employed, including UV-Visible spectroscopy to analyze its absorption characteristics and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups present in the molecule. [, , , ]
Q3: How does the structure of this compound influence its adsorption onto various materials?
A3: this compound is a cationic dye, meaning it carries a positive charge. This positive charge plays a significant role in its adsorption onto negatively charged surfaces. For instance, materials like bentonite [, ] and activated biomass charcoal [] exhibit good adsorption capacity for this compound due to electrostatic interactions between the dye and negatively charged sites on the adsorbent surface. Additionally, the presence of specific functional groups, like amine groups in this compound, can further enhance adsorption through mechanisms like hydrogen bonding. [, , ]
Q4: What are the main applications of this compound?
A4: While primarily known as a dye, this compound has been investigated for applications beyond textile coloring. Research highlights its potential in areas like wastewater treatment, specifically for removing pollutants like dyes and heavy metals from industrial effluents. [, , , ] Additionally, its interaction with specific materials makes it a candidate for developing sensors. []
Q5: How does the pH of the solution affect this compound adsorption onto materials?
A5: Solution pH significantly influences the adsorption of this compound. Studies demonstrate that adsorption generally increases with increasing pH. [, , ] This behavior can be attributed to the surface charge of the adsorbent becoming more negative at higher pH values, thereby enhancing electrostatic attraction towards the positively charged this compound molecules.
Q6: Is this compound adsorption onto materials a temperature-dependent process?
A6: Research indicates that this compound adsorption can be temperature-dependent, often exhibiting an endothermic nature. [, , ] This implies that higher temperatures generally favor the adsorption process, possibly due to increased surface activity and enhanced diffusion rates.
Q7: Can this compound be removed from aqueous solutions using natural materials?
A7: Yes, several studies demonstrate the effectiveness of natural materials as adsorbents for this compound removal from aqueous solutions. Materials like peanut husk [], date stones [], Iraqi porcellanite [], palygorskite clay [], and kaolinite clay [] have shown promising adsorption capacities for this dye.
Q8: How does the presence of other dyes affect the adsorption of this compound?
A8: The presence of other dyes can significantly impact this compound adsorption due to competition for available binding sites on the adsorbent surface. Studies investigating binary dye systems indicate potential antagonistic effects, where the adsorption of one dye may hinder the adsorption of the other. [, ]
Q9: What are the limitations of using this compound in certain applications?
A9: Despite its potential, this compound has limitations. For instance, its use as a dye, particularly in textile industries, raises environmental concerns due to its potential toxicity and persistence in water bodies. [, , ] Therefore, proper wastewater treatment and exploration of eco-friendly alternatives become crucial.
Q10: What are the known toxicological concerns associated with this compound?
A10: Research suggests potential toxicological risks associated with this compound exposure. Studies point to its cytotoxic effects on human red blood cells and certain cell lines, possibly attributed to its interaction with serum albumins and DNA. [] These findings highlight the need for careful handling and proper disposal of this compound to minimize potential health and environmental hazards.
Q11: What are the environmental implications of this compound release into water bodies?
A11: The release of this compound into water bodies raises environmental concerns due to its classification as a colored organic pollutant. [] Its presence can negatively impact aquatic life by reducing light penetration, affecting photosynthesis, and potentially leading to bioaccumulation in the food chain. Moreover, some studies indicate that this compound might be resistant to conventional wastewater treatment methods, necessitating the development of efficient removal techniques to mitigate its environmental impact. [, ]
Q12: What kinetic models are commonly employed to describe the adsorption of this compound onto different materials?
A12: The adsorption kinetics of this compound is often described using models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. [, , ] These models provide insights into the rate-limiting steps involved in the adsorption process, which can be valuable for optimizing adsorption efficiency.
Q13: What isotherm models are commonly used to analyze the adsorption data of this compound?
A13: Researchers frequently employ isotherm models like Langmuir, Freundlich, Redlich-Peterson, and Sips isotherms to analyze the adsorption equilibrium data of this compound. [, , , ] These models help determine the maximum adsorption capacity of the adsorbent, understand the adsorption mechanism, and assess the affinity of this compound towards the adsorbent surface.
Q14: What analytical techniques are available for the detection and quantification of this compound in different matrices?
A14: Various analytical techniques are available for detecting and quantifying this compound, including High-Performance Liquid Chromatography (HPLC) often coupled with UV-Vis detection or mass spectrometry. [] These methods allow for sensitive and selective determination of this compound in complex mixtures, enabling researchers to monitor its removal efficiency in wastewater treatment or study its behavior in different environments.
Q15: How is the performance of this compound removal evaluated?
A15: The performance of this compound removal, particularly in wastewater treatment, is typically evaluated based on parameters like removal efficiency (percentage of dye removed) and adsorption capacity (amount of dye adsorbed per unit mass of adsorbent). [, , ] These metrics provide a quantitative measure of the effectiveness of the chosen treatment method or adsorbent material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.